Cas no 51014-29-0 (Isocorynoxeine)
Isocorynoxeine Chemical and Physical Properties
Names and Identifiers
-
- Isocorynoxeine
- 7-Isocorynoxeine
- 17-methoxy-2-oxo-corynoxa-16,18-diene-16-carboxylic acid methyl ester
- cisocorynoxeine
- Y0112
- (alphaE,1'S,6'R,7'S,8'aS)-6'-ethenyl-1,2,2',3',6',7',8',8'a-octahydro-alpha-(methoxymethylene)-2-oxospiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid methyl ester
- Methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizin
- J18B596D11
- methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- BDBM50531269
- s9239
- N2468
- A14658
- Q27281021
- AC-34915
- HY-N0775
- CHEMBL481359
- CS-3806
- 51014-29-0
- MS-26272
- CCG-268432
- MFCD20527292
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-.ALPHA.-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (.ALPHA.E,1'S,6'R,7'S,8'AS)-
- AKOS030526830
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHENYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-alpha-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (alphaE,1'S,6'R,7'S,8'AS)-
- 1ST159055
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20alpha)-
- NCGC00482763-01
- Methyl (E)-3-methoxy-2-((3S,6'R,7'S,8a'S)-2-oxo-6'-vinyl-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)acrylate
- DTXSID701317164
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17,18,19-TETRADEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20.ALPHA.)-
- UNII-J18B596D11
- DA-74548
-
- MDL: MFCD20527292
- Inchi: 1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
- InChI Key: MUVGVMUWMAGNSY-VKCGGMIFSA-N
- SMILES: O=C1[C@]2(C3C=CC=CC=3N1)CCN1C[C@H](C=C)[C@@H](/C(=C\OC)/C(=O)OC)C[C@H]12
Computed Properties
- Exact Mass: 382.18900
- Monoisotopic Mass: 382.18925731 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.9
- Molecular Weight: 382.5
Experimental Properties
- Color/Form: Powder
- Density: 1.25
- Melting Point: No data available
- Boiling Point: 562.7±50.0 °C at 760 mmHg
- Flash Point: 294.1±30.1 °C
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(130.74 mM;Need ultrasonic)
- PSA: 71.36000
- LogP: 2.49920
Isocorynoxeine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isocorynoxeine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-5mg |
Isocorynoxeine |
51014-29-0 | 98% | 5mg |
¥1101.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I303839-20mg |
Isocorynoxeine |
51014-29-0 | 20mg |
¥3,625.00 | 2021-05-25 | ||
| S e l l e c k ZHONG GUO | S9239-1mg |
Isocorynoxeine |
51014-29-0 | 99.97% | 1mg |
¥1204.28 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0703-20mg |
Isocorynoxeine |
51014-29-0 | HPLC≥98% | 20mg |
¥1600元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21550-20mg |
Isocorynoxeine |
51014-29-0 | ,HPLC≥98% | 20mg |
¥1000.00 | 2021-09-02 | |
| ChemScence | CS-3806-5mg |
Isocorynoxeine |
51014-29-0 | 99.97% | 5mg |
$174.0 | 2022-04-27 | |
| ChemScence | CS-3806-10mg |
Isocorynoxeine |
51014-29-0 | 99.97% | 10mg |
$306.0 | 2022-04-27 | |
| TRC | I797200-1mg |
7-Isocorynoxeine |
51014-29-0 | 1mg |
$150.00 | 2023-05-18 | ||
| TRC | I797200-2.5mg |
7-Isocorynoxeine |
51014-29-0 | 2.5mg |
$299.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I860695-5mg |
Isocorynoxeine |
51014-29-0 | 5mg |
¥1,256.00 | 2022-01-13 |
Isocorynoxeine Suppliers
Isocorynoxeine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Isocorynoxeine
Isocorynoxeine (CAS No. 51014-29-0): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
Isocorynoxeine, a naturally occurring alkaloid with the chemical formula C19H21N3O2, is a compound that has garnered significant attention in the field of pharmaceutical research and biochemical studies. The name Isocorynoxeine itself is derived from its botanical origins, specifically from the genus Corydalis, where it was first isolated. This compound is characterized by its unique structural framework, which includes a pyridine ring fused with a piperidine moiety, making it a structurally intriguing molecule for medicinal chemists and biologists alike.
The CAS No. 51014-29-0 assigned to Isocorynoxeine serves as a unique identifier in chemical databases, facilitating precise referencing in scientific literature and industrial applications. Its molecular weight of approximately 313.38 g/mol and solubility profile in common organic solvents make it amenable to various spectroscopic and chromatographic techniques, which are essential for its structural elucidation and purity assessment.
Recent advancements in the study of Isocorynoxeine have highlighted its potential as a bioactive compound with multifaceted pharmacological properties. Research has demonstrated that Isocorynoxeine exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can modulate neurotransmitter release and inhibit the aggregation of amyloid-beta plaques, which are hallmark pathological features of Alzheimer's disease. The molecular mechanisms underlying these effects are believed to involve interactions with specific receptor pathways, including serotonin and dopamine receptors, which play crucial roles in regulating neuronal function.
In addition to its neuroprotective properties, Isocorynoxeine has been investigated for its anti-inflammatory and antioxidant activities. Chronic inflammation is a common denominator in various diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have indicated that Isocorynoxeine can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting key signaling pathways like NF-κB. Furthermore, its antioxidant capabilities contribute to mitigating oxidative stress, a process implicated in cellular damage and aging-related pathologies.
The pharmacokinetic profile of Isocorynoxeine has also been a subject of interest. Initial studies suggest that it exhibits moderate oral bioavailability, with absorption occurring primarily in the small intestine. Once metabolized, it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may contribute to its overall pharmacological effects. This metabolic pathway is critical for understanding potential drug-drug interactions and optimizing therapeutic dosages.
From a synthetic chemistry perspective, the structural complexity of Isocorynoxeine presents both challenges and opportunities for total synthesis or semi-synthesis approaches. Researchers have explored various synthetic routes to access this molecule, leveraging strategies such as reductive amination, nucleophilic substitution, and cyclization reactions. These efforts not only enhance our understanding of its synthetic feasibility but also pave the way for derivative development aimed at improving pharmacological efficacy or reducing side effects.
The natural occurrence of Isocorynoxeine in plant species has also sparked interest in ecological interactions involving this alkaloid. It is hypothesized that its presence in certain plants may serve as a defense mechanism against herbivores or pathogens. Comparative phytochemistry studies have begun to unravel the biosynthetic pathways leading to Isocorynoxeine production, shedding light on the genetic and environmental factors influencing its accumulation in plant tissues.
In conclusion, Isocorynoxeine (CAS No. 51014-29-0) represents a promising natural product with diverse biological activities relevant to modern medicine. Its potential applications in treating neurological disorders, inflammatory conditions, and possibly even cancer have positioned it as a compound of high interest for further clinical investigation. As research continues to uncover new aspects of its biochemistry and pharmacology, Isocorynoxeine stands out as an example of how natural products can inspire innovative therapeutic strategies.
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